molecular formula C9H11N3 B3052949 3-ethyl-7-methyl-[1,2,4]triazolo[4,3-a]pyridine CAS No. 4919-20-4

3-ethyl-7-methyl-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B3052949
CAS No.: 4919-20-4
M. Wt: 161.2 g/mol
InChI Key: WYMAJEOKNFLJHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-7-methyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often explored for their potential in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyridine ring, with ethyl and methyl substituents at the 3 and 7 positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-7-methyl-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-ethyl-4-methylpyridine-2-carboxylic acid hydrazide with formic acid, which leads to the formation of the triazole ring through cyclization. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-7-methyl-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the triazole or pyridine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted triazolopyridine derivatives.

Scientific Research Applications

3-Ethyl-7-methyl-[1,2,4]triazolo[4,3-a]pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of 3-ethyl-7-methyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or interact with nucleic acids, affecting cellular processes such as DNA replication or protein synthesis. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

  • 3-Ethyl-7-methyl-[1,2,4]triazolo[4,3-a]quinoxaline
  • 3-Ethyl-7-methyl-[1,2,4]triazolo[4,3-a]pyrazine
  • 3-Ethyl-7-methyl-[1,2,4]triazolo[4,3-a]thiadiazine

Comparison: Compared to these similar compounds, 3-ethyl-7-methyl-[1,2,4]triazolo[4,3-a]pyridine exhibits unique properties due to the presence of the pyridine ring. This structural difference can influence its chemical reactivity, biological activity, and potential applications. For instance, the pyridine ring may enhance its ability to interact with certain biological targets, making it a more potent antimicrobial or anticancer agent.

Properties

CAS No.

4919-20-4

Molecular Formula

C9H11N3

Molecular Weight

161.2 g/mol

IUPAC Name

3-ethyl-7-methyl-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C9H11N3/c1-3-8-10-11-9-6-7(2)4-5-12(8)9/h4-6H,3H2,1-2H3

InChI Key

WYMAJEOKNFLJHD-UHFFFAOYSA-N

SMILES

CCC1=NN=C2N1C=CC(=C2)C

Canonical SMILES

CCC1=NN=C2N1C=CC(=C2)C

4919-20-4

Origin of Product

United States

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